Luzopeptin A

Descripción general

Descripción

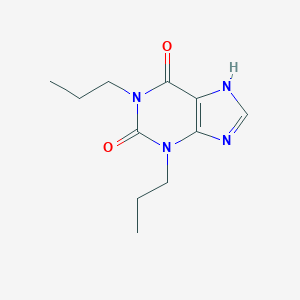

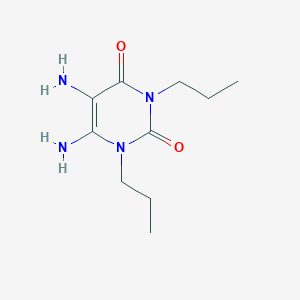

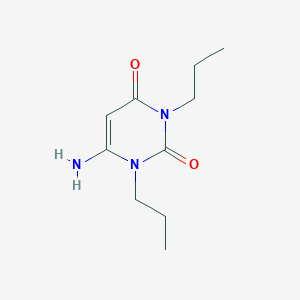

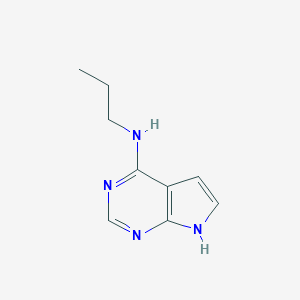

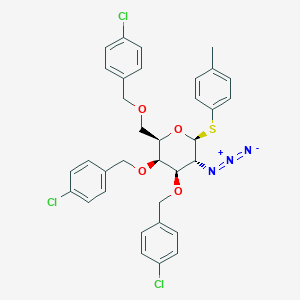

Luzopeptin A is a cyclic depsipeptide antibiotic first isolated from an actinomycete strain . It displays antitumor activity and is highly active in mice against a variety of experimental tumors . Luzopeptin A acts as a bifunctional DNA intercalator that strongly binds DNA and forms crosslinks between DNA molecules . It also inhibits reverse transcriptases from HIV-1 and HIV-2 .

Synthesis Analysis

The total syntheses of Luzopeptin A−C and quinoxapeptin A−C, C2 -symmetric cyclic depsidecapeptides bearing two pendant heterocyclic chromophores, are disclosed and serve to establish the quinoxapeptin relative and absolute configuration . Key elements of the approach include the late-stage introduction of the chromophore and penultimate l -Htp acylation permitting the divergent synthesis of the luzopeptins, quinoxapeptins, and structural analogues from a common advanced intermediate .Molecular Structure Analysis

Luzopeptin A is a C2 -symmetric cyclic depsidecapeptide bearing two pendant heterocyclic chromophores . The structure of the Luzopeptin-DNA complex has been characterized by a combined application of two-dimensional NMR experiments and molecular dynamics calculations .Chemical Reactions Analysis

The total syntheses of Luzopeptin A−C and quinoxapeptin A−C involve symmetrical pentadepsipeptide coupling and macrocyclization of the 32-membered ring conducted at the single secondary amide site . The convergent preparation of the required pentadepsipeptide with installation of the labile ester in the final coupling was achieved under surprisingly effective racemization-free conditions .Physical And Chemical Properties Analysis

Luzopeptin A is a cyclic depsipeptide antibiotic . It is soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility .Aplicaciones Científicas De Investigación

Luzopeptin A in Biosynthesis Research

Specific Scientific Field

This application falls under the field of Biosynthesis Research .

Summary of the Application

Luzopeptin A plays a significant role in the study of biosynthetic pathways, particularly in the formation of hydrazone-bearing 4-OH-Thp residues .

Methods of Application or Experimental Procedures

The biosynthetic tailoring pathway in Luzopeptin A biosynthesis was reconstituted through in vivo genetic and in vitro biochemical approaches . A multitasking cytochrome P450 enzyme was revealed that catalyzes four consecutive oxidations, including the highly unusual carbon-nitrogen bond desaturation .

Results or Outcomes

The results of this research not only reveal the molecular basis of pharmacophore formation in bisintercalator decadepsipeptides but also expand the catalytic versatility of P450 family enzymes .

Luzopeptin A in Cancer Research

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

Luzopeptin A and its analogues have been studied for their effects on protein B23 translocation and ribosomal RNA synthesis in HeLa cells .

Methods of Application or Experimental Procedures

HeLa cells were treated with Luzopeptin A and its analogues, and the localization of protein B23 was studied using indirect immunofluorescence . The effects of Luzopeptin A on [3H]uridine incorporation into the trichloroacetic acid insoluble fraction of HeLa cells were also studied .

Results or Outcomes

The results indicated that translocation of protein B23 as observed by indirect immunofluorescence may be a rapid and simple screening test for the selection of antitumor agents which inhibit ribosomal RNA synthesis .

Luzopeptin A in HIV Research

Specific Scientific Field

This application falls under the field of HIV Research .

Summary of the Application

Luzopeptin A is being studied as a potential inhibitor of HIV .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this research are not detailed in the available resources.

Results or Outcomes

The outcomes of this research are not detailed in the available resources. However, the potential of Luzopeptin A as an HIV inhibitor is being explored .

Luzopeptin A in DNA Research

Specific Scientific Field

This application falls under the field of DNA Research .

Summary of the Application

Luzopeptin A and its analogues have been studied for their effects on DNA-induced fluorescence and absorption quenching, as well as drug-induced viscosity and gel electrophoretic mobility changes of DNA .

Results or Outcomes

The results indicated that Luzopeptin C was slightly more effective than Luzopeptins B and A in both the bifunctional DNA intercalation and the drug-induced DNA-DNA intermolecular cross-linking .

Luzopeptin A in RNA Polymerase Inhibition

Specific Scientific Field

This application falls under the field of RNA Polymerase Inhibition Research .

Summary of the Application

Luzopeptin C, a variant of Luzopeptin A, is an extremely potent inhibitor of isolated E. coli RNA polymerase activity in vitro .

Results or Outcomes

Luzopeptin C is a better inhibitor than Luzopeptin B in isolated nuclei (IC 50 0.08 µg per 10^6 nuclei vs. 0.33 µg per 10^6 nuclei) and is 20 times more effective than Luzopeptin A (IC 50 0.21 µg per 10^6 nuclei) .

Luzopeptin A in DNA Intercalation and Cross-Linking

Results or Outcomes

The results suggested that Luzopeptin C was slightly more effective than Luzopeptins B and A in both the bifunctional DNA intercalation and the drug-induced DNA-DNA intermolecular cross-linking .

Safety And Hazards

Direcciones Futuras

The biosynthetic tailoring pathway in Luzopeptin A biosynthesis has been reconstituted through in vivo genetic and in vitro biochemical approaches . This research not only reveals the molecular basis of pharmacophore formation in bisintercalator decadepsipeptides but also expands the catalytic versatility of P450 family enzymes .

Propiedades

IUPAC Name |

[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZVWFQMMLKHLS-LPQVFZKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H78N14O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317872 | |

| Record name | Luzopeptin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Luzopeptin A | |

CAS RN |

75580-37-9 | |

| Record name | Luzopeptin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75580-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bbm-928 A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075580379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luzopeptin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)